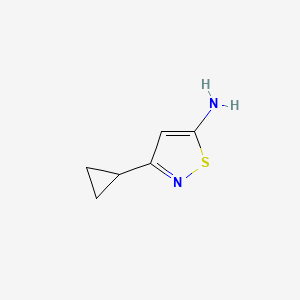

3-环丙基异噻唑-5-胺

描述

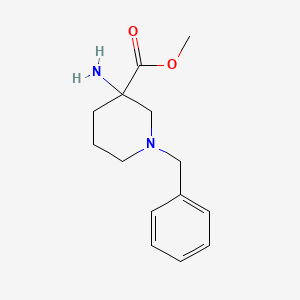

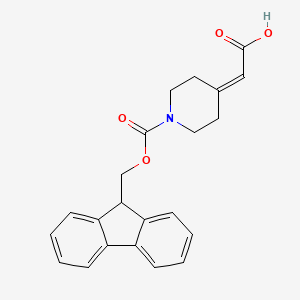

The compound "3-Cyclopropylisothiazol-5-amine" is a derivative of isothiazole, which is a heterocyclic compound containing both sulfur and nitrogen in a five-membered ring. The presence of the cyclopropyl group attached to the third position and an amino group at the fifth position suggests that this compound could have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related 2-amino-5-acylthiazole compounds has been achieved through a one-pot three-component cascade cyclization using enaminones, cyanamide, and elemental sulfur as starting materials . This method has been shown to tolerate a variety of functional groups, indicating that a similar approach might be applicable for synthesizing 3-Cyclopropylisothiazol-5-amine. Additionally, the synthesis of 3-methyl-5-aminoisothiazolo-4-carboxylic acid derivatives has been reported, where the reaction with chlorides of chloroacetic and chloropropionic acids led to various substituted products . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives has been elucidated using techniques such as IR, NMR spectroscopy, and X-ray crystallography . For instance, the structure of N-phenyl amide of a related compound was determined, providing insights into the orientation of substituents and the relative configuration of asymmetric centers . These techniques would be essential for confirming the structure of 3-Cyclopropylisothiazol-5-amine once synthesized.

Chemical Reactions Analysis

Isothiazole derivatives have been shown to undergo various chemical reactions, including condensation with primary amines , and cyclization strategies involving C-N and C-S bond cleavage and formation . The reactivity of the amino group in 3-Cyclopropylisothiazol-5-amine would likely allow for similar transformations, potentially leading to a range of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

While specific data on 3-Cyclopropylisothiazol-5-amine is not provided, related compounds have been studied for their photophysical properties, such as fluorescence and aggregation-induced emission . The physical properties such as solubility, melting point, and stability of isothiazole derivatives can be influenced by the nature of the substituents on the ring. The presence of a cyclopropyl group could affect the compound's lipophilicity and steric properties, which in turn could influence its chemical reactivity and potential as a pharmaceutical agent.

科学研究应用

绿色合成方法

已经开发出创新且环保的合成方法来创建结构多样的化合物。例如,一种无金属和氧化剂的方法已被用于合成完全取代的 1H-1,2,4-三唑-3-胺,展示了广泛的底物范围、温和的条件和适用于大规模应用。这种合成的产物表现出有趣的光物理性质,表明在有机、药物化学和材料科学中具有潜在应用 (郭等人,2021)。

区域选择性合成

研究还集中在区域选择性合成技术上,例如 3-(环烷基/烷基/芳基氨基)-5-芳基/烷基异恶唑的一锅三组分合成。该方法强调效率和选择性,在温和的条件下产生合成上具有挑战性的异恶唑,这对于开发新的药物和农用化学品可能具有重要意义 (Samai 等人,2013)。

环化反应

环化反应构成了从较简单的前体合成复杂分子的基础。一项研究通过环氧化合成了 5-二烷基氨基-2-芳基-1,2,3-三唑-4-腈,这可能成为开发新染料和药物化合物的关键 (Schäfer 等人,1991)。

抗菌应用

新合成化合物的抗菌潜力是一个重要的研究领域。一项关于 6-氨基三唑-噻二唑与苯并呋喃和吡唑部分整合的合成和表征的研究揭示了有希望的抗菌活性,表明在开发新的抗菌剂中具有潜在应用 (Idrees 等人,2019)。

抗癌活性

通过创新方法合成的化合物正在被探索其抗癌潜力。一项关于 1-(5-环丁基-1,3-恶唑-2-基)-3-(亚)苯基/吡啶基硫脲化合物的研究显示出对多药耐药结核分枝杆菌的高活性,突出了新化合物在解决癌症治疗中耐药性问题方面的重要性 (Sriram 等人,2007)。

作用机制

Target of Action

The primary targets of 3-Cyclopropylisothiazol-5-amine are currently unknown

Mode of Action

It is known that the general mechanism of action of amines involves inhibition of protein synthesis by promotion of mistranslation and elimination of proofreading .

Pharmacokinetics

The potency of a compound is often given by liposolubility, the onset time by dissociation constant (pKa), and the duration of action by protein binding .

Action Environment

The action of 3-Cyclopropylisothiazol-5-amine can be influenced by various environmental factors . These may include temperature, pH, and the presence of other chemicals or biological entities.

属性

IUPAC Name |

3-cyclopropyl-1,2-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIGVNQXFQQEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NSC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668477 | |

| Record name | 3-Cyclopropyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887405-00-7 | |

| Record name | 3-Cyclopropyl-1,2-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)

![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)

![6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B3030254.png)

![Pyrazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B3030255.png)

![3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B3030256.png)

![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)